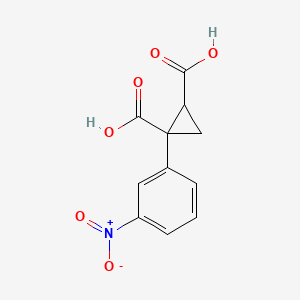
1-(3-Nitrophenyl)-1,2-cyclopropanedicarboxylic acid
Cat. No. B8382277
M. Wt: 251.19 g/mol
InChI Key: UXKKHGYUIJUYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04839379
Procedure details


14.2 g of diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate are dissolved in 150 ml of methanol and to this solution are added 100 ml of 1N sodium hydroxide solution. The mixture is stirred overnight and the solvent is then removed from the dark brown solution. The reaction mixture is extracted twice with ether after cooling to 0° C. and adding 50 ml of 2N hydrochloric acid. The ethereal phases are washed repeatedly with a small amount of water, dried over magnesium sulfate, filtered and concentrated. The crystals so obtained are recrystallised from boiling ethyl acetate by adding petroleum ether. The title compound (d) is obtained in the form of pale beige-coloured crystals with m.p. 167°-170° C. and Rf=0.2 on thin-layer silica gel plates in the system methylene chloride/methanol/glacial acetic acid (40:5:1:).
Name
diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate
Quantity
14.2 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([O:20]CC)=[O:19])[CH2:12][CH:11]2[C:13]([O:15]CC)=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([OH:20])=[O:19])[CH2:12][CH:11]2[C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is then removed from the dark brown solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted twice with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding 50 ml of 2N hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal phases are washed repeatedly with a small amount of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals so obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are recrystallised
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding petroleum ether
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
